molecular formula C8H6Cl2N4 B1434327 2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine CAS No. 1936548-56-9

2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine

Cat. No. B1434327
M. Wt: 229.06 g/mol
InChI Key: WLLNVQJDBJORJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine” is a chemical compound used for the synthesis of various pharmaceutical compounds . It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine” include a molecular weight of 162.02 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

  • Agrochemical Industry

    • TFMP derivatives are widely used in the protection of crops from pests .
    • Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
    • More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Pharmaceutical and Veterinary Industries

    • Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
    • Many candidates are currently undergoing clinical trials .

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety And Hazards

The compound “2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine” has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305, P310, P338, and P351 .

properties

IUPAC Name

2-chloro-3-[5-(chloromethyl)triazol-1-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4/c9-4-6-5-12-13-14(6)7-2-1-3-11-8(7)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLNVQJDBJORJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N2C(=CN=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-(5-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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